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Compound Name:
4-Cyclopropyl-6-

(methylthio)-1,3,5-triazin-2-amine

Cat. No.: B065445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of cyclopropyl-aminotriazine compounds. The document is intended to serve as a

valuable resource for researchers, scientists, and professionals involved in drug development

and agrochemical research. It details quantitative data, experimental protocols for

characterization, and insights into the mechanism of action of this important class of molecules.

Introduction to Cyclopropyl-Aminotriazine
Compounds
Cyclopropyl-aminotriazine compounds are a class of nitrogen-containing heterocyclic

molecules characterized by a triazine ring substituted with at least one cyclopropylamino group.

These compounds have garnered significant interest in various fields, most notably as active

ingredients in insecticides and herbicides. The unique structural feature of the cyclopropyl

group can significantly influence the molecule's physicochemical properties, metabolic stability,

and biological activity. A prominent example of this class is Cyromazine, an insect growth

regulator that interferes with the molting process of certain insect species.[1][2] Understanding

the physicochemical properties of these compounds is paramount for optimizing their efficacy,

bioavailability, and safety profiles.
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Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in

biological systems. Key parameters such as acid dissociation constant (pKa), lipophilicity

(logP), solubility, and melting point dictate a compound's absorption, distribution, metabolism,

and excretion (ADME) profile.

Quantitative Data Summary
The following table summarizes the known physicochemical properties of Cyromazine, a

representative cyclopropyl-aminotriazine compound. While comprehensive data for a wide

range of analogs is not readily available in a single source, the data for Cyromazine provides a

crucial benchmark for this class of compounds.
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Cyromazi

ne

N-

cycloprop

yl-1,3,5-

triazine-

2,4,6-

triamine

C₆H₁₀N₆ 166.18 5.22
-0.06 (pH

7.0)

13,000

(at 25°C,

pH 7.1)

219 - 222

Data sourced from references[3][4][5].

Experimental Protocols
Accurate determination of physicochemical properties is essential for structure-activity

relationship (SAR) studies and the development of new analogs. The following sections detail

standard experimental methodologies for key physicochemical parameters.

Synthesis of Cyclopropyl-Aminotriazine Compounds
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A general synthetic route to N-cyclopropyl-1,3,5-triazine-2,4-diamines involves the sequential

nucleophilic substitution of cyanuric chloride.

General Procedure:

Monosubstitution: Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone, THF)

and cooled to 0-5 °C. One equivalent of cyclopropylamine is added dropwise, and the

reaction is stirred for a specified time, maintaining the low temperature. The reaction is

typically monitored by thin-layer chromatography (TLC).

Disubstitution: Subsequently, two equivalents of ammonia (or another amine) are added to

the reaction mixture, and the temperature is gradually raised to room temperature or slightly

heated to drive the second substitution.

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any

precipitated salts. The filtrate is concentrated under reduced pressure, and the crude product

is purified by recrystallization or column chromatography to yield the desired N-cyclopropyl-

1,3,5-triazine-2,4-diamine.

Diagram of Synthetic Workflow:
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General Synthetic Workflow for N-cyclopropyl-1,3,5-triazine-2,4-diamines

Step 1: Monosubstitution

Step 2: Disubstitution

Step 3: Purification

Cyanuric Chloride

Reaction at 0-5 °C

Cyclopropylamine

2-chloro-4-(cyclopropylamino)-6-amino-1,3,5-triazine

Reaction at RT or elevated temp.

Ammonia

N-cyclopropyl-1,3,5-triazine-2,4-diamine

Recrystallization or
Column Chromatography

Purified Product

Click to download full resolution via product page

Caption: General Synthetic Workflow for N-cyclopropyl-1,3,5-triazine-2,4-diamines.
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Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For

aminotriazine compounds, the pKa values indicate the extent of protonation at physiological

pH, which influences receptor binding and membrane permeability. Potentiometric titration is a

common and accurate method for pKa determination.[6][7][8]

Methodology:

Sample Preparation: A known concentration of the cyclopropyl-aminotriazine compound

(e.g., 0.01 M) is dissolved in a suitable solvent, often a mixture of water and a co-solvent like

methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant

using a background electrolyte such as 0.15 M KCl.

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M

HCl) or a strong base (e.g., 0.1 M NaOH).

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a

calibrated pH meter. The data of pH versus the volume of titrant added is recorded.

Data Analysis: The pKa is determined from the titration curve. The half-equivalence point,

where half of the compound is in its ionized form, corresponds to the pKa. Alternatively, the

first derivative of the titration curve can be plotted to accurately determine the equivalence

point, and subsequently the half-equivalence point.

Determination of logP by Reversed-Phase High-
Performance Liquid Chromatography (RP-HPLC)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical

parameter for predicting the ADME properties of a drug candidate. A common method for its

determination is through RP-HPLC.[9][10]

Methodology:

Standard Preparation: A series of standard compounds with known logP values are selected.
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Chromatographic Conditions: An isocratic RP-HPLC method is developed using a non-polar

stationary phase (e.g., C18 column) and a polar mobile phase (e.g., a mixture of methanol

and water).

Retention Time Measurement: The retention times of the standard compounds and the test

cyclopropyl-aminotriazine compound are measured.

Calibration Curve: A calibration curve is constructed by plotting the logarithm of the retention

factor (k') versus the known logP values of the standard compounds. The retention factor is

calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0

is the dead time.

logP Determination: The logP of the test compound is then determined by interpolating its

log(k') value on the calibration curve.

Mechanism of Action and Signaling Pathways
Cyclopropyl-aminotriazine compounds, particularly Cyromazine, are known to act as insect

growth regulators (IGRs). Their primary mechanism of action involves the disruption of the

insect molting process.[11][12][13] While the precise molecular target is not fully elucidated, it is

understood to interfere with the chitin synthesis pathway. Chitin is a crucial component of the

insect's exoskeleton.

The proposed mechanism involves the inhibition of chitin synthase or interference with the

transport and deposition of chitin microfibrils. This leads to the formation of a defective cuticle,

which cannot withstand the pressures of molting, ultimately resulting in the death of the insect

larva or pupa.

Diagram of Proposed Mechanism of Action:
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Proposed Mechanism of Action of Cyclopropyl-Aminotriazine Compounds
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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